1-Benzyl-1H-benzimidazole
Overview
Description
1-Benzyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core structure with a benzyl group attached to the nitrogen atom at the first position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
1-Benzyl-1H-benzimidazole, also known as 1-benzylbenzimidazole, has been identified as a potential anticancer agent . It has been found to selectively inhibit tumor growth and has shown significant growth inhibition against breast cancer (MCF-7) cells . The compound’s primary targets are likely to be involved in the cell cycle, particularly the G2/M phase .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cell cycle. It has been found to selectively arrest tumor growth at the G2/M phase . This suggests that the compound interacts with its targets to inhibit cell division, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
It is known that benzimidazole derivatives have wide anticancer potentials with versatile mechanisms to inhibit tumor progression . The compound’s effects on these pathways lead to downstream effects such as the inhibition of tumor growth .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles , suggesting that this compound may have similar properties.
Result of Action
The result of the action of this compound is the inhibition of tumor growth . This is achieved through its interaction with its targets and its effects on the cell cycle, particularly the G2/M phase . The compound has shown significant growth inhibition against breast cancer (MCF-7) cells .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-benzimidazole plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or activator . The exact nature of these interactions depends on the specific biomolecules involved and can be influenced by the presence of different substituent groups on the benzimidazole ring .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of this compound have demonstrated anticancer activity against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism can vary depending on the specific derivative of this compound and the biological system in which it is acting.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent selection and purification techniques are crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Alkyl halides, amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
- Oxidation products include benzimidazole derivatives with hydroxyl, carbonyl, or carboxyl groups .
- Reduction products are typically benzimidazole derivatives with reduced functional groups, such as amines or alcohols .
- Substitution reactions yield a variety of benzimidazole derivatives with different substituents on the benzyl group .
Scientific Research Applications
1-Benzyl-1H-benzimidazole has numerous applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-1H-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: Benzimidazole, 2-phenylbenzimidazole, 5,6-dimethylbenzimidazole.
Uniqueness: The presence of the benzyl group at the first position of the benzimidazole ring imparts unique chemical and biological properties to this compound.
Properties
IUPAC Name |
1-benzylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEIJGDSFRHGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340297 | |
Record name | 1-Benzyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4981-92-4 | |
Record name | 1-Benzyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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